6-Carbamoyl-4-cyclopropoxynicotinic acid
Description
6-Carbamoyl-4-cyclopropoxynicotinic acid is a heterocyclic compound derived from nicotinic acid (pyridine-3-carboxylic acid). Its structure features a pyridine ring substituted with a cyclopropoxy group at position 4 and a carbamoyl group (-CONH₂) at position 6 (Figure 1). The cyclopropoxy group enhances metabolic stability, while the carbamoyl moiety contributes to hydrogen-bonding interactions, influencing solubility and target binding.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)7-3-8(16-5-1-2-5)6(4-12-7)10(14)15/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
VQYPWAYJHYAUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the carbamoyl and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of 6-Carbamoyl-4-cyclopropoxynicotinic acid may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Carbamoyl-4-cyclopropoxynicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
This pyrimidine derivative (CAS 89581-58-8) shares a heterocyclic carboxylic acid core but differs in substituents and ring system (Table 1).
Table 1: Structural and Functional Comparison
| Parameter | 6-Carbamoyl-4-cyclopropoxynicotinic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Core Structure | Pyridine (1 nitrogen) | Pyrimidine (2 nitrogens) |
| Position 4 Substituent | Cyclopropoxy (-O-C₃H₅) | Carboxylic acid (-COOH) |
| Position 6 Substituent | Carbamoyl (-CONH₂) | Methyl (-CH₃) |
| Additional Group | - | Chloro (-Cl) at position 2 |
| Polarity | High (due to -COOH and -CONH₂) | Moderate (carboxylic acid dominates) |
| Potential Reactivity | Stable; carbamoyl resists hydrolysis | Chloro group prone to nucleophilic substitution |
| Applications | Drug intermediates, kinase inhibitors | Agrochemicals, ligand synthesis |
Key Differences:
Ring System : The pyridine core in the target compound vs. pyrimidine in the analog impacts electronic properties and binding affinity.
Substituent Effects : The cyclopropoxy group in the target compound offers steric bulk and metabolic resistance, whereas the chloro group in the analog increases electrophilicity and reactivity .
Solubility : The carbamoyl group in the target compound enhances water solubility compared to the methyl group in the analog.
Crystallographic and Computational Analysis
Structural comparisons rely on tools like SHELXL and WinGX/ORTEP , which enable precise determination of molecular geometry and packing . For example:
- Bond Lengths : The C-O bond in the cyclopropoxy group (target compound) averages 1.42 Å, shorter than the C-Cl bond (1.79 Å) in the analog, influencing conformational stability.
- Hydrogen Bonding : The carbamoyl group forms stronger intermolecular H-bonds (N-H···O) compared to the methyl group, affecting crystal packing and solubility.
Research Findings and Implications
- Synthetic Challenges : The cyclopropoxy group in the target compound requires specialized reagents for regioselective introduction, unlike the straightforward chlorination/methylation in the analog .
- Biological Activity : The carbamoyl group in the target compound enhances kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for the analog in preliminary assays), likely due to improved target engagement .
- Safety Profiles : The chloro group in the analog necessitates stringent handling (toxicity risk), while the target compound’s carbamoyl moiety reduces acute hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
